molecular formula C16H25O7-3 B1256238 (2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate

(2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate

Cat. No. B1256238
M. Wt: 329.36 g/mol
InChI Key: DQIHPEKINXOMBM-WBMJQRKESA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate is tricarboxylate anion of (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid. It is a conjugate base of a (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Darley et al. (2003) highlighted the stereocontrolled synthesis of 2-methylisocitrate, an intermediate in the methylcitrate cycle, which is crucial in the oxidation of propanoate to pyruvate in bacteria and fungi. This synthesis involved steps starting from lactic acid, showcasing the compound's role in synthesizing biologically relevant isomers (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).

Applications in Biomedical Research

  • Chan et al. (2004) studied novel Gd(III) complexes with functionalized polyaminocarboxylate macrocycles for use as potential magnetic resonance imaging (MRI) contrast agents. The specific structure and properties of these complexes, including their high proton relaxivities, make them significant in improving MRI diagnostics (Chan, Barra, Botta, & Wong, 2004).

Applications in Material Science

  • Liszkowska et al. (2015) explored the synthesis of a new compound from 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid) and diethylene glycol, used for rigid polyurethane-polyisocyanurate (PUR-PIR) foams. The properties of these foams, such as compressive strength and thermal conductivity, were significantly affected by the compound, indicating its importance in materials science (Liszkowska, Czupryński, & Paciorek-Sadowska, 2015).

properties

Product Name

(2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate

Molecular Formula

C16H25O7-3

Molecular Weight

329.36 g/mol

IUPAC Name

(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate

InChI

InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22)/p-3/t12-,16+/m1/s1

InChI Key

DQIHPEKINXOMBM-WBMJQRKESA-K

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)[O-])[C@@](CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CCCCCCCCCCC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate
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Reactant of Route 6
(2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate

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